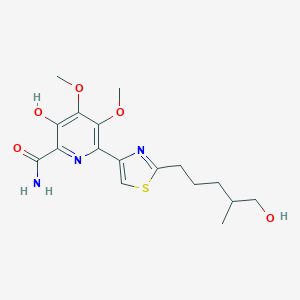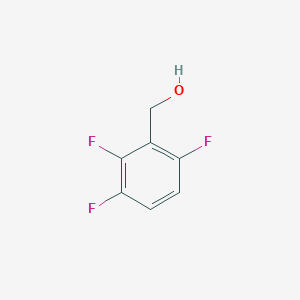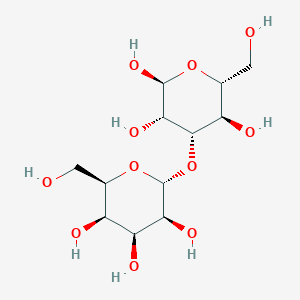
3-O-Talopyranosylmannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Talopyranosylmannopyranoside (TMP) is a natural compound found in various plants, including tea, coffee, and fruits. TMP has gained attention in recent years due to its potential health benefits and therapeutic properties.
Mechanism Of Action
The mechanism of action of 3-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the scavenging of reactive oxygen species, and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
3-O-Talopyranosylmannopyranoside has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 3-O-Talopyranosylmannopyranoside has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 3-O-Talopyranosylmannopyranoside has been reported to improve cognitive function and prevent neurodegeneration in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-O-Talopyranosylmannopyranoside in lab experiments is its natural origin, which reduces the risk of side effects associated with synthetic compounds. 3-O-Talopyranosylmannopyranoside is also readily available and relatively inexpensive compared to other natural compounds. However, one of the limitations of using 3-O-Talopyranosylmannopyranoside is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-O-Talopyranosylmannopyranoside. One potential area of research is the development of novel synthetic methods to improve the yield and purity of 3-O-Talopyranosylmannopyranoside. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-O-Talopyranosylmannopyranoside in humans. Additionally, the potential use of 3-O-Talopyranosylmannopyranoside as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, warrants further investigation.
Conclusion
In conclusion, 3-O-Talopyranosylmannopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential role in improving cognitive function and preventing neurodegeneration, make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Talopyranosylmannopyranoside have been discussed in this paper. Further studies are needed to fully understand the potential health benefits and therapeutic properties of 3-O-Talopyranosylmannopyranoside.
Synthesis Methods
3-O-Talopyranosylmannopyranoside can be synthesized from the reaction between mannose and talose using acid-catalyzed glycosylation. The reaction involves the activation of mannose with trifluoromethanesulfonic anhydride (Tf2O) and the subsequent addition of talose. The resulting compound is purified through column chromatography to obtain pure 3-O-Talopyranosylmannopyranoside.
Scientific Research Applications
3-O-Talopyranosylmannopyranoside has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 3-O-Talopyranosylmannopyranoside has also been investigated for its role in improving cognitive function and preventing neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
123050-23-7 |
|---|---|
Product Name |
3-O-Talopyranosylmannopyranoside |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-LNLVSYAUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
synonyms |
3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 3-O-talopyranosylmannopyranoside 3-O-TPMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



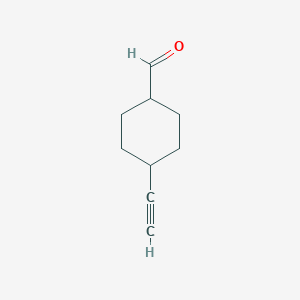
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
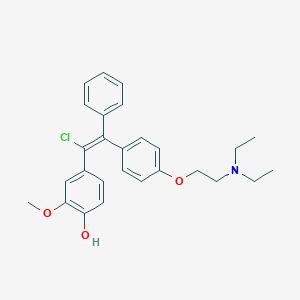
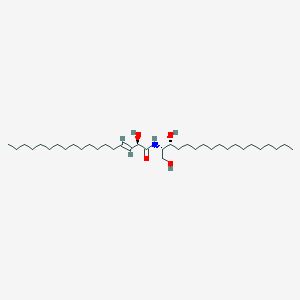
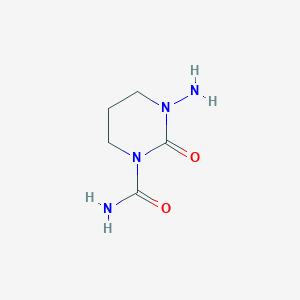
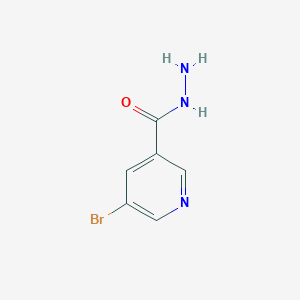
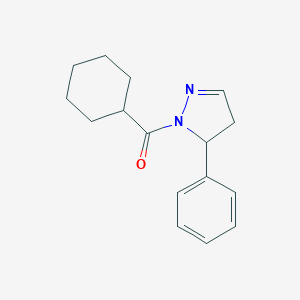
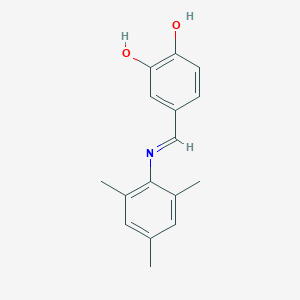
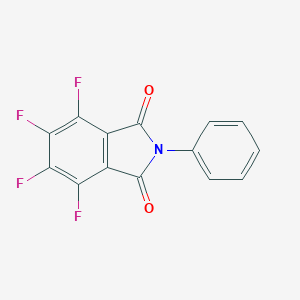
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
